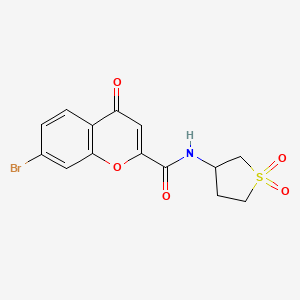

7-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC20209160

Molecular Formula: C14H12BrNO5S

Molecular Weight: 386.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12BrNO5S |

|---|---|

| Molecular Weight | 386.22 g/mol |

| IUPAC Name | 7-bromo-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C14H12BrNO5S/c15-8-1-2-10-11(17)6-13(21-12(10)5-8)14(18)16-9-3-4-22(19,20)7-9/h1-2,5-6,9H,3-4,7H2,(H,16,18) |

| Standard InChI Key | PNISFWIOSHESDA-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br |

Introduction

The compound 7-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide represents a hybrid molecule combining a brominated chromone scaffold with a sulfone-containing tetrahydrothiophene moiety. This structure suggests potential biological activity due to the pharmacologically relevant chromone core and the sulfone group, both of which are known for their diverse applications in medicinal chemistry.

Structural Characteristics

This compound can be divided into two key structural components:

-

Chromone Core (4H-Chromene-4-one): The chromone moiety is a well-established pharmacophore in drug discovery, known for its antioxidant, anticancer, and anti-inflammatory properties.

-

Sulfone-Tetrahydrothiophene Group: The sulfone group imparts polarity and hydrogen bonding capacity, potentially enhancing solubility and bioavailability. The tetrahydrothiophene ring may contribute to receptor binding specificity.

The bromine atom at position 7 further modifies the electronic properties of the chromone ring, potentially enhancing its interaction with biological targets.

Synthesis

Although specific synthetic routes for this compound were not detailed in the provided sources, related chromone derivatives are typically synthesized through:

-

Bromination of pre-synthesized chromone cores.

-

Coupling reactions to introduce the sulfone-tetrahydrothiophene group via amide bond formation.

Potential Biological Activities

Based on structural analogs and known activities of related compounds:

-

Anticancer Activity: Chromones substituted with halogens (e.g., bromine) exhibit cytotoxicity against various cancer cell lines by inhibiting tyrosine kinases or other signaling pathways .

-

Anti-inflammatory Properties: Sulfone-containing derivatives are often explored as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which play roles in inflammation .

-

Antimicrobial Potential: The combination of a brominated aromatic system with a sulfone group may exhibit antimicrobial activity by disrupting microbial enzyme systems .

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

-

NMR Spectroscopy: Proton () and Carbon () NMR would confirm the integrity of the chromone core and the sulfone group.

-

Mass Spectrometry (MS): Accurate mass measurements validate molecular weight.

-

IR Spectroscopy: Detection of characteristic functional groups such as carbonyls (C=O) and sulfones (S=O).

-

X-ray Crystallography: Provides definitive structural confirmation if single crystals are available .

Comparative Data Table

Research Implications

The compound's unique structure makes it a promising candidate for further pharmacological evaluation:

-

Molecular Docking Studies: Computational studies can predict binding affinity to specific enzymes or receptors.

-

In Vitro Assays: Screening against cancer cell lines or inflammatory models would validate its bioactivity.

-

Structure Optimization: Modifications at the bromine or sulfone positions could fine-tune potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume